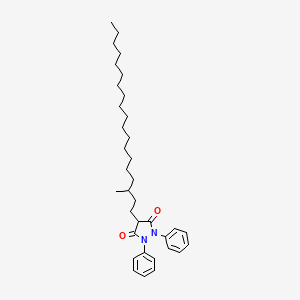
磷酸氢镁
描述
Magnesium hydrogen phosphate, also known as monomagnesium phosphate, is a magnesium acid salt of phosphoric acid with the chemical formula Mg(H2PO4)2 . It appears as an odourless white crystalline powder . It is a general term for salts of magnesium and phosphate appearing in several forms and several hydrates .
Synthesis Analysis
Magnesium hydrogen phosphate can be formed by the reaction of stoichiometric quantities of magnesium oxide with phosphoric acid . The thermal decomposition of magnesium hydrogen phosphate trihydrate MgHPO4·3H2O was investigated in air atmosphere using TG-DTG-DTA .Molecular Structure Analysis
The molecular formula of Magnesium hydrogen phosphate is H7MgO7P . It has a molecular weight of 174.33 g/mol .Chemical Reactions Analysis
Magnesium hydrogen phosphate decomposes in a single step and its final decomposition product (Mg2P2O7) was obtained . The activation energies of the decomposition step of MgHPO4·3H2O were calculated through the isoconversional methods of the Ozawa, Kissinger–Akahira–Sunose (KAS) and Iterative equation .Physical And Chemical Properties Analysis
Magnesium hydrogen phosphate is a non-inflammable substance . It is slightly soluble in methanol, ethanol and acetone . It is soluble in water and hydrochloric acid . Both the melting point and boiling point are very low .科学研究应用
尿液制肥
磷酸氢镁在将人体尿液中的营养物质循环利用为浓缩形式方面发挥着关键作用,可作为农业肥料使用。这个过程涉及从尿液中沉淀鸟粪石,提供了一种生产粒状磷肥的有效且简单的方法。正如在尼泊尔进行的一项研究中所证明的那样,这种方法对商业化肥获取有限的地区特别有益 (Etter 等,2011)。
骨科应用中的生物陶瓷
镁基生物陶瓷,包括磷酸镁,已成为骨科应用中很有前途的材料。它们被用于各种形式,如骨水泥、骨支架和植入物涂层。这些生物陶瓷,特别是含磷酸镁的水泥,由于其良好的生物学特性,包括刺激细胞生长和增殖,在骨再生中显示出潜力 (Nabiyouni 等,2018)。
废水处理中的磷酸盐去除
研究探索了磷酸氢镁在去除和回收废水中铵中的作用。这种方法涉及将磷酸铵镁转化为磷酸氢镁,可以有效去除水性铵。这个过程不仅解决了废水处理问题,而且促进了营养物质的循环利用 (Sugiyama 等,2005)。
水产养殖营养
磷酸氢镁已被研究作为水产养殖中磷的替代来源。一项关于在远东鲶幼鱼中补充磷酸氢镁的膳食的研究表明,与传统的磷添加剂相比,其生长和饲料利用率相当,突出了其作为鱼类日粮中可持续且有效的磷源的潜力 (Yoon 等,2014)。
环境管理
在环境管理中,尤其是在堆肥过程中,磷酸氢镁已被用于提高堆肥成熟度和减少气体排放。例如,将其添加到猪粪堆肥中,可以减少各种气体的排放,而不会对堆肥的质量产生负面影响 (Liu 等,2020)。
作用机制
安全和危害
属性
IUPAC Name |
magnesium;hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mg.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJAJDCZWVHCPF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)([O-])[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MgHPO4, HMgO4P | |
| Record name | dimagnesium phosphate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dimagnesium_phosphate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10043-83-1 (Parent), Array | |
| Record name | Magnesium phosphate, dibasic | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00872522 | |
| Record name | Magnesium hydrogenorthophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA, White, odourless, crystalline powder, slightly soluble in water | |
| Record name | Phosphoric acid, magnesium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | DIMAGNESIUM PHOSPHATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Product Name |
Magnesium hydrogen phosphate | |
CAS RN |
7757-86-0, 10043-83-1 | |
| Record name | Magnesium phosphate, dibasic | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, magnesium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium hydrogenorthophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium hydrogenorthophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.930 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM PHOSPHATE, DIBASIC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1Y870209Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1220809.png)


